

A Technical Guide to the Solubility of 4-Hydroxybenzylamine Hydrobromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxybenzylamine hydrobromide

Cat. No.: B1271429

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **4-Hydroxybenzylamine hydrobromide** (also known as 4-(aminomethyl)phenol hydrobromide). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the thermodynamic solubility of this compound in various solvents. The methodologies outlined are based on the industry-standard shake-flask method. Additionally, this guide presents the known physical and chemical properties of **4-Hydroxybenzylamine hydrobromide** and its parent compound, 4-Hydroxybenzylamine, to aid researchers in their experimental design and data interpretation. A framework for the systematic reporting of solubility data is also provided to ensure consistency and comparability across different studies.

Introduction

4-Hydroxybenzylamine hydrobromide is a salt of the organic compound 4-Hydroxybenzylamine. As with any active pharmaceutical ingredient (API) or chemical intermediate, understanding its solubility in different solvent systems is critical for various stages of research and development, including formulation, purification, and analytical method development. Solubility is a fundamental physicochemical property that influences bioavailability, dissolution rate, and the choice of appropriate solvents for synthesis and

processing. This guide serves as a practical resource for researchers seeking to determine and understand the solubility profile of **4-Hydroxybenzylamine hydrobromide**.

Physicochemical Properties

A summary of the known physical and chemical properties of **4-Hydroxybenzylamine hydrobromide** and its parent compound, 4-Hydroxybenzylamine, is presented in Table 1. This information is crucial for designing solubility experiments and for the overall characterization of the compound.

Table 1: Physicochemical Properties of **4-Hydroxybenzylamine Hydrobromide** and **4-Hydroxybenzylamine**

Property	4-Hydroxybenzylamine Hydrobromide	4-Hydroxybenzylamine
Synonyms	4-(aminomethyl)phenol hydrobromide, (4-Hydroxyphenyl)methylamine hydrobromide	4-(aminomethyl)phenol, p-Hydroxybenzylamine
CAS Number	90430-14-1	696-60-6
Molecular Formula	C ₇ H ₁₀ BrNO	C ₇ H ₉ NO
Molecular Weight	204.07 g/mol	123.15 g/mol
Appearance	Solid	Solid, Off-white to pale yellow crystallization
Melting Point	200-203 °C	123-128 °C
Boiling Point	262.4 °C at 760 mmHg (Predicted)	262.4±15.0 °C (Predicted)
pKa	Not available	8.93±0.26 (Predicted)
Purity	97% (typical)	Not specified

Data compiled from various chemical supplier and database sources.

Solubility Profile

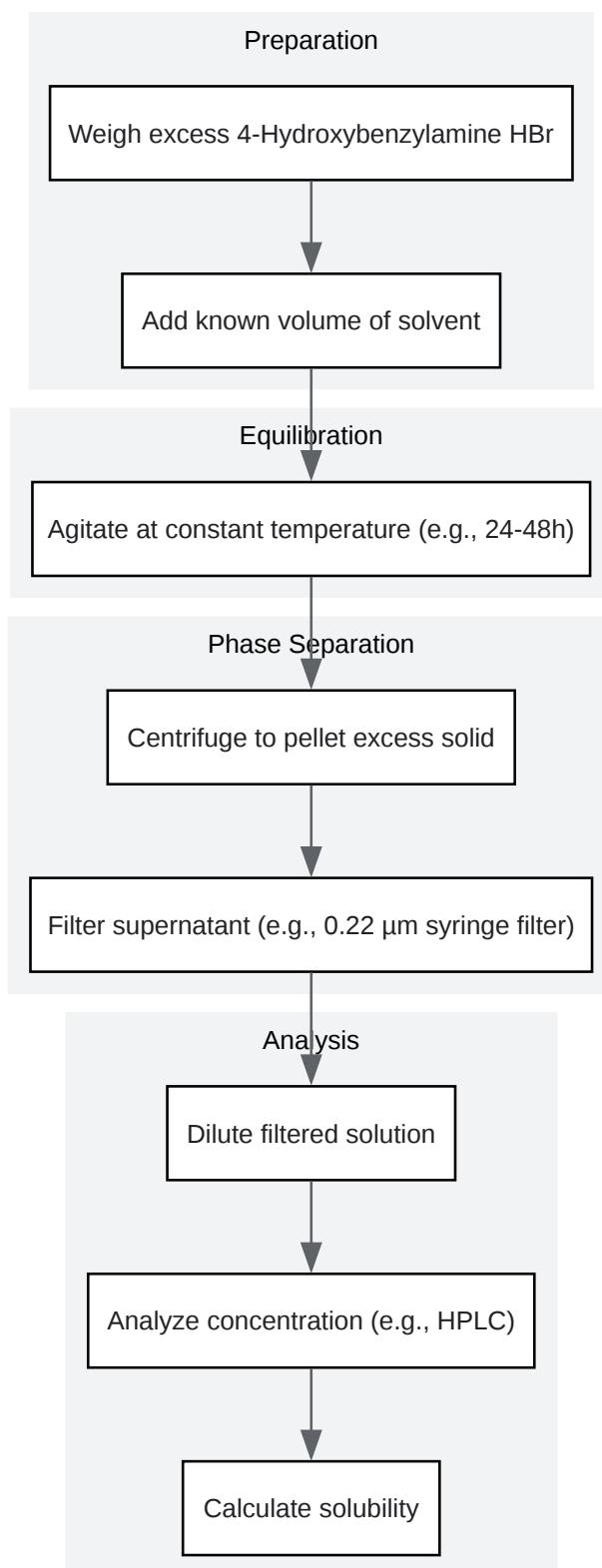
As of the compilation of this guide, specific quantitative solubility data for **4-Hydroxybenzylamine hydrobromide** in a range of common laboratory solvents is not widely available in published literature. One source indicates that the parent compound, 4-(aminomethyl)phenol, is soluble in dichloromethane and methanol[1]. However, the solubility of the hydrobromide salt may differ significantly due to its ionic nature.

Therefore, this guide provides a robust experimental protocol for researchers to determine the solubility of **4-Hydroxybenzylamine hydrobromide** in solvents relevant to their work. Table 2 is provided as a template for researchers to record their experimentally determined solubility data.

Table 2: Experimentally Determined Solubility of **4-Hydroxybenzylamine Hydrobromide**

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Observations
Water				
Methanol				
Ethanol				
Isopropanol				
Acetone				
Ethyl Acetate				
Dichloromethane				
Chloroform				
Diethyl Ether				
Other (specify)				

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method


The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.^{[2][3]} The principle involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment

- **4-Hydroxybenzylamine hydrobromide** (of known purity)
- Selected solvents (analytical grade or higher)
- Volumetric flasks
- Scintillation vials or flasks with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Analytical balance
- Calibrated pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.

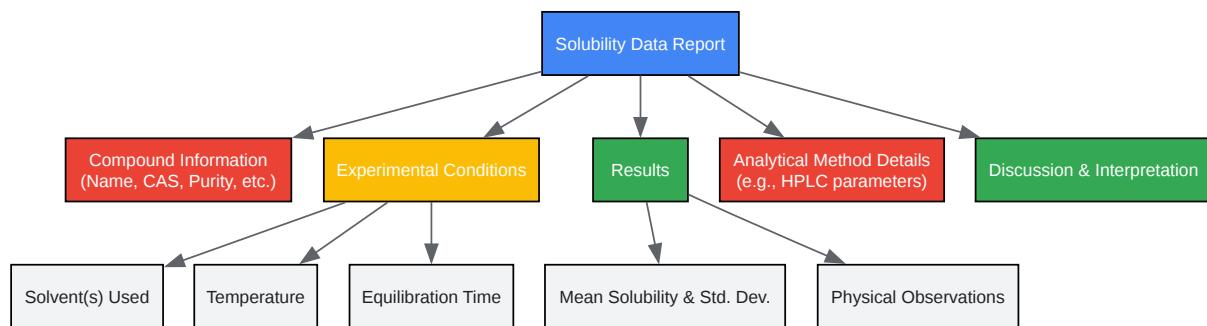
Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure


- Preparation of Solutions:
 - Add an excess amount of **4-Hydroxybenzylamine hydrobromide** to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
 - Carefully add a precise volume of the desired solvent to each vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution is no longer increasing).
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
 - To ensure complete removal of undissolved solids, centrifuge the vials.[4]
 - Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the sample for analysis.[4]
- Analysis:
 - Prepare a series of standard solutions of **4-Hydroxybenzylamine hydrobromide** of known concentrations in the same solvent.

- Dilute the filtered sample solution as necessary to fall within the concentration range of the standard curve.
- Analyze the standard solutions and the sample solution using a validated analytical method, such as HPLC-UV.
- Construct a calibration curve from the standard solutions and use it to determine the concentration of **4-Hydroxybenzylamine hydrobromide** in the sample solution.

- Calculation and Reporting:
 - Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors.
 - Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
 - It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.^[5]

Data Presentation and Interpretation

When presenting solubility data, it is crucial to provide sufficient detail for the results to be reproducible and comparable to other studies. The following logical diagram outlines the key elements for comprehensive data reporting.

[Click to download full resolution via product page](#)

Caption: Key components for reporting comprehensive solubility data.

Conclusion

While direct quantitative solubility data for **4-Hydroxybenzylamine hydrobromide** is scarce, this technical guide provides the necessary tools for researchers to determine this crucial parameter. By following the detailed experimental protocol for the shake-flask method, researchers can generate reliable and reproducible solubility data in a variety of solvents. The structured tables and diagrams presented herein offer a framework for organizing and reporting these findings, contributing to a more comprehensive understanding of the physicochemical properties of **4-Hydroxybenzylamine hydrobromide** within the scientific community. Accurate solubility data is indispensable for the successful development of new pharmaceuticals and chemical processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. quora.com [quora.com]
- 5. who.int [who.int]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 4-Hydroxybenzylamine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271429#solubility-of-4-hydroxybenzylamine-hydrobromide-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com